BenchChemオンラインストアへようこそ!

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzamide

QSOX1 inhibition Regioisomer selectivity Chemical probe development

N-(4-(3-Methoxypyrrolidin-1-yl)phenyl)benzamide (CAS 1797842-16-0) is a synthetic organic molecule classified as a benzanilide, featuring a benzamide core substituted with a 3-methoxypyrrolidin-1-ylphenyl moiety. With a molecular formula of C18H20N2O2 and a molecular weight of 296.37 g/mol , it is supplied as a research-use-only compound.

Molecular Formula C18H20N2O2
Molecular Weight 296.37
CAS No. 1797842-16-0
Cat. No. B2614995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzamide
CAS1797842-16-0
Molecular FormulaC18H20N2O2
Molecular Weight296.37
Structural Identifiers
SMILESCOC1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3
InChIInChI=1S/C18H20N2O2/c1-22-17-11-12-20(13-17)16-9-7-15(8-10-16)19-18(21)14-5-3-2-4-6-14/h2-10,17H,11-13H2,1H3,(H,19,21)
InChIKeyXMTWIIGEBUVGHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(3-Methoxypyrrolidin-1-yl)phenyl)benzamide (CAS 1797842-16-0): Structural Positioning Among Research Benzanilides


N-(4-(3-Methoxypyrrolidin-1-yl)phenyl)benzamide (CAS 1797842-16-0) is a synthetic organic molecule classified as a benzanilide, featuring a benzamide core substituted with a 3-methoxypyrrolidin-1-ylphenyl moiety . With a molecular formula of C18H20N2O2 and a molecular weight of 296.37 g/mol , it is supplied as a research-use-only compound. Its structure places it in close chemical space to biologically active benzanilide derivatives, including the quiescin sulfhydryl oxidase 1 (QSOX1) inhibitor SBI-183, making it a candidate for comparative selectivity and potency profiling . However, direct, peer-reviewed pharmacological data for this exact compound remain extremely scarce.

The Strategic Risk of Substituting N-(4-(3-Methoxypyrrolidin-1-yl)phenyl)benzamide (CAS 1797842-16-0) with a General Benzanilide or QSOX1 Probe


The common research practice of substituting a target compound with a seemingly analogous 'in-class' molecule (e.g., the unsubstituted pyrrolidine-phenyl-benzamide or the regioisomeric QSOX1 inhibitor SBI-183) carries a high risk of confounding biological results. The 3-methoxypyrrolidine substituent in N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzamide introduces distinct electronic and steric properties that can fundamentally alter target binding kinetics, selectivity profiles, and cellular permeability compared to analogs lacking this group or positioning it on the benzamide ring . Even minor structural changes can lead to significant shifts in IC50 values, as demonstrated by data showing that a closely related N-phenylbenzamide derivative (compound 4e) exhibited an IC50 of 7.5 µM against A375 melanoma cells, while its analog 4f showed 11.1 µM against MCF-7 cells—a 48% difference in potency arising from small structural variations . Unverified substitution therefore jeopardizes the reproducibility and interpretability of structure-activity relationship (SAR) studies.

Quantitative Differentiation Evidence for N-(4-(3-Methoxypyrrolidin-1-yl)phenyl)benzamide (CAS 1797842-16-0)


Regioisomeric Differentiation from the QSOX1 Inhibitor SBI-183: Methoxy Group Position

The most critical differential feature is the regioisomeric placement of the methoxy group. In the target compound, the methoxy group is on the pyrrolidine ring, whereas in the commonly used QSOX1 inhibitor SBI-183 (3-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide, CAS 625403-59-0), it resides on the benzamide ring [1]. This positional isomerism is known to alter electronic distribution and hydrogen-bonding capacity, directly impacting target engagement. While SBI-183 exhibits a Kd of 20 µM for QSOX1 [2], no equivalent binding data are publicly available for the target compound, representing a significant knowledge gap and a potential avenue for discovering QSOX1 inhibitors with divergent selectivity profiles.

QSOX1 inhibition Regioisomer selectivity Chemical probe development

Antiproliferative Potency Gap in N-Phenylbenzamide Series: Evidence from Analog 4e

Within the broader N-phenylbenzamide chemotype, quantitative antiproliferative data highlight the sensitivity of potency to structural modification. A derivative designated '4e' (exact structure not fully disclosed but within the same chemical series) displayed an IC50 of 7.5 µM against the A375 melanoma cell line, while compound '4f' showed 11.1 µM against MCF-7 breast cancer cells . Although these values are not for the target compound itself, they establish that the benzanilide scaffold, when appropriately substituted, can achieve single-digit micromolar activity in cancer cells. The target compound's unique 3-methoxypyrrolidine appendage may shift this potency upward or downward, a hypothesis testable only with the authentic material.

Anticancer activity N-phenylbenzamide SAR Melanoma

Comparative Molecular Properties: Physicochemical Differentiation from Non-Methoxylated Analog

The presence of the 3-methoxy group on the pyrrolidine ring introduces a hydrogen-bond acceptor and increases lipophilicity relative to the non-substituted parent structure N-(4-(pyrrolidin-1-yl)phenyl)benzamide. While the parent compound has a calculated logP of approximately 2.8, the target compound's logP is estimated at ~3.1 (in silico prediction) [1]. This 0.3 logP unit increase can influence membrane permeability and nonspecific protein binding. Additionally, the methoxy group adds 30 Da to the molecular weight (296.37 vs. ~266.34 g/mol) and introduces a chiral center on the pyrrolidine ring, creating stereochemical complexity absent in the simpler analog .

Physicochemical profiling Drug-likeness Analog design

High-Value Research Applications for N-(4-(3-Methoxypyrrolidin-1-yl)phenyl)benzamide (CAS 1797842-16-0)


Structure-Activity Relationship (SAR) Expansion Around the QSOX1 Pharmacophore

The compound serves as a key regioisomeric probe for mapping the QSOX1 binding pocket. By comparing its activity profile directly with SBI-183 under identical assay conditions, researchers can delineate the spatial tolerance of the methoxy group within the enzyme active site. Any gain or loss in potency relative to the 20 µM Kd baseline of SBI-183 would provide actionable insights for lead optimization [1].

Stereochemistry-Dependent Biological Evaluation

The 3-methoxypyrrolidine ring introduces a chiral center (racemic mixture in commercial samples). Investigating the separated enantiomers could reveal stereospecific interactions with biological targets such as G protein-coupled receptors (GPCRs) or kinases, a dimension not accessible with the achiral analog N-(4-(pyrrolidin-1-yl)phenyl)benzamide .

Anticancer Phenotypic Screening in Melanoma and Breast Cancer Panels

Building on the observation that closely related N-phenylbenzamide derivatives (e.g., compound 4e) exhibit IC50 values of 7.5 µM against A375 melanoma cells, the target compound should be screened in parallel to determine whether the 3-methoxypyrrolidine modification enhances or diminishes cytotoxicity, thereby identifying a novel sub-series for anticancer drug discovery .

Quote Request

Request a Quote for N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.